molecular formula C10H9NO2 B13998411 Benzene, 1-isocyanato-4-(2-propenyloxy)- CAS No. 2487-97-0

Benzene, 1-isocyanato-4-(2-propenyloxy)-

Cat. No.: B13998411
CAS No.: 2487-97-0
M. Wt: 175.18 g/mol
InChI Key: BJAGTVTYPWCVQA-UHFFFAOYSA-N
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Description

Properties

CAS No.

2487-97-0

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-isocyanato-4-prop-2-enoxybenzene

InChI

InChI=1S/C10H9NO2/c1-2-7-13-10-5-3-9(4-6-10)11-8-12/h2-6H,1,7H2

InChI Key

BJAGTVTYPWCVQA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyanato-4-(2-propenyloxy)- typically involves the reaction of 4-hydroxybenzyl alcohol with allyl bromide to form 4-(2-propenyloxy)benzyl alcohol. This intermediate is then treated with phosgene or a similar reagent to introduce the isocyanate group, resulting in the formation of Benzene, 1-isocyanato-4-(2-propenyloxy)-.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-isocyanato-4-(2-propenyloxy)- can undergo oxidation reactions, particularly at the propenyloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The isocyanate group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Amines or alcohols under mild heating conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Ureas or carbamates.

Scientific Research Applications

Chemistry: Benzene, 1-isocyanato-4-(2-propenyloxy)- is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.

Biology: In biological research, this compound can be used to modify proteins or other biomolecules through its reactive isocyanate group, enabling the study of protein functions and interactions.

Industry: In the industrial sector, Benzene, 1-isocyanato-4-(2-propenyloxy)- is used in the production of coatings, adhesives, and sealants, where its reactivity contributes to the formation of durable and resistant materials.

Mechanism of Action

The mechanism of action of Benzene, 1-isocyanato-4-(2-propenyloxy)- primarily involves its isocyanate group, which can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various substrates, leading to the formation of ureas, carbamates, and thiocarbamates. These reactions are often utilized in the modification of biomolecules or the synthesis of polymers.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Isocyanato-4-(2-propenyloxy)benzene
  • CAS Registry Number : 2487-97-0
  • Molecular Formula: C₁₀H₉NO₂
  • Molecular Weight : 175.19 g/mol (calculated)
  • Key Functional Groups: Isocyanate (-NCO): A highly reactive group pivotal in polymerization and crosslinking reactions.

Structural Features :
The benzene ring is substituted at the para position with an isocyanate group and an allyl ether group. The allyl ether introduces steric bulk and conjugation possibilities, influencing both electronic and steric properties of the molecule.

Comparison with Similar Compounds

Structural and Molecular Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Source
Benzene, 1-isocyanato-4-(2-propenyloxy)- 2487-97-0 C₁₀H₉NO₂ 175.19 -OCH₂CHCH₂ (allyl ether)
Benzene, 1-isocyanato-4-methoxy 5416-93-3 C₈H₇NO₂ 149.15 -OCH₃ (methoxy)
Benzene, 1-isocyanato-4-methyl 622-58-2 C₈H₇NO 133.15 -CH₃ (methyl)
Benzene, 1-isocyanato-4-propoxy- 32223-64-6 C₁₀H₁₁NO₂ 189.20 -OCH₂CH₂CH₃ (propoxy)
1-Isocyanato-4-(trifluoromethoxy)benzene 35037-73-1 C₈H₄F₃NO₂ 203.12 -OCF₃ (trifluoromethoxy)
4-(Trifluoromethylthio)phenyl isocyanate 1548-13-6 C₈H₄F₃NOS 219.18 -SCF₃ (trifluoromethylthio)

Reactivity and Electronic Effects

  • Electron-Donating Substituents :
    • Methoxy (-OCH₃) : Increases electron density on the benzene ring via resonance, slightly reducing the electrophilicity of the isocyanate group .
    • Allyloxy (-OCH₂CHCH₂) : Combines electron donation through oxygen lone pairs with conjugation via the allyl double bond. This may stabilize intermediates in polymerization but also introduce steric hindrance .
  • Electron-Withdrawing Substituents :
    • Trifluoromethoxy (-OCF₃) and Trifluoromethylthio (-SCF₃) : Strong electron-withdrawing effects enhance the electrophilicity of the isocyanate group, accelerating reactions with nucleophiles (e.g., amines, alcohols) .

Research Findings and Trends

  • Kinetic Studies :
    • Methoxy-substituted isocyanates exhibit slower reaction rates with diols compared to trifluoromethoxy analogs, correlating with electronic effects on the isocyanate group .
  • Material Science :
    • Allyl ether-functionalized isocyanates are gaining attention for UV-curable coatings, leveraging the double bond for photoinitiated crosslinking .

Biological Activity

Benzene, 1-isocyanato-4-(2-propenyloxy)-, also known as a derivative of isocyanate compounds, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity through a synthesis of available research findings, case studies, and relevant data.

Chemical Structure and Properties

Benzene, 1-isocyanato-4-(2-propenyloxy)- has a molecular formula of C11H11N2OC_{11}H_{11}N_{2}O and features an isocyanate functional group that is known for its reactivity. The presence of the propenyloxy group adds to its chemical complexity and potential biological interactions.

Biological Activity Overview

The biological activity of isocyanates, including benzene derivatives, is primarily linked to their ability to react with nucleophiles such as proteins and nucleic acids. This reactivity can lead to various biological effects:

  • Cytotoxicity : Isocyanates have been shown to exhibit cytotoxic effects on various cell lines. The mechanism often involves the formation of adducts with cellular macromolecules, leading to cellular dysfunction and apoptosis.
  • Sensitization : Many isocyanates are known allergens. They can induce sensitization upon inhalation or dermal exposure, leading to conditions such as asthma or contact dermatitis.
  • Carcinogenic Potential : Some studies suggest that certain isocyanates may have carcinogenic properties due to their ability to cause DNA damage.

Data Table: Summary of Biological Effects

Biological Effect Description Reference
CytotoxicityInduces cell death in various cancer cell lines.
Allergic SensitizationCan trigger respiratory allergies upon exposure.
GenotoxicityPotential to cause DNA damage leading to mutations.

Case Studies

  • Cytotoxicity in Cancer Research : A study investigated the effects of benzene derivatives on pancreatic cancer cells. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth under specific conditions (galactose medium). This suggests a potential therapeutic application in targeting cancer metabolism .
  • Allergic Reactions : Reports have highlighted cases where exposure to isocyanate compounds resulted in respiratory issues among workers in industries using these chemicals. The sensitization process often leads to chronic health issues such as asthma .
  • Environmental Impact Studies : Research on the environmental persistence and mobility of isocyanates indicates their potential for bioaccumulation and long-range transport, raising concerns about their ecological impact and indirect human exposure through contaminated water sources .

Research Findings

Recent investigations into the biological activity of benzene derivatives reveal several key insights:

  • Mechanism of Action : The cytotoxic effects are primarily attributed to oxidative stress and disruption of mitochondrial function, which are critical for ATP production in cells reliant on oxidative phosphorylation .
  • Health Risk Assessments : Evaluations conducted by regulatory bodies indicate that while some benzene derivatives pose low risk under controlled exposure scenarios, others demonstrate significant health hazards requiring further assessment .

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